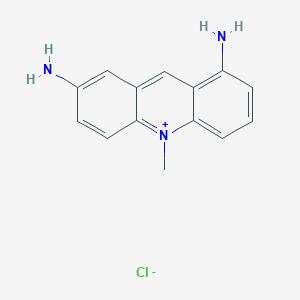
2,8-Diamino-10-methylacridinium chloride
Overview
Description
2,8-Diamino-10-methylacridinium chloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is a derivative of acridine, a heterocyclic organic compound, and is recognized for its fluorescent properties and ability to intercalate into nucleic acids, making it useful in biological staining and as an antimicrobial agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Diamino-10-methylacridinium chloride typically involves the reaction of acridine derivatives with methylating agents. One common method includes the methylation of 2,8-diaminoacridine using methyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves large-scale methylation processes, utilizing high-purity reagents and optimized reaction conditions to achieve high yields. The process may include steps such as purification through recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2,8-Diamino-10-methylacridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different acridinium derivatives, while substitution reactions can produce a variety of substituted acridines .
Scientific Research Applications
2,8-Diamino-10-methylacridinium chloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2,8-Diamino-10-methylacridinium chloride involves its ability to intercalate into nucleic acids, disrupting their normal functions. This intercalation can inhibit the replication of bacteria and viruses by interfering with their DNA or RNA synthesis. The compound’s fluorescent properties also allow it to be used as a marker in various biological assays .
Comparison with Similar Compounds
3,6-Diamino-10-methylacridinium chloride: Another acridine derivative with similar properties but different substitution patterns.
Proflavine (3,6-diaminoacridine): Known for its antimicrobial properties and use in biological staining.
Uniqueness: 2,8-Diamino-10-methylacridinium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into nucleic acids and its fluorescent characteristics make it particularly valuable in scientific research and industrial applications .
Properties
IUPAC Name |
10-methylacridin-10-ium-1,7-diamine;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.ClH/c1-17-13-6-5-10(15)7-9(13)8-11-12(16)3-2-4-14(11)17;/h2-8,16H,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFOMWOUJILZSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=CC(=CC2=CC3=C(C=CC=C31)N)N.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tetrasodium 2-[(carboxylatomethyl)({3-[(3-{[(carboxylatomethyl)(carboxymethyl)amino]methyl}-4-hydroxy-5-isopropyl-2-methylphenyl)(2-sulfonatophenyl)methylidene]-5-isopropyl-2-methyl-6-oxocyclohexyl}methyl)amino]acetate](/img/structure/B8058178.png)

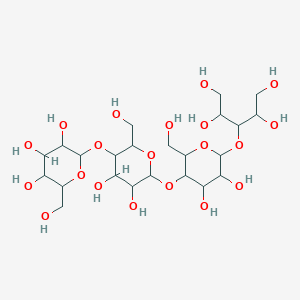

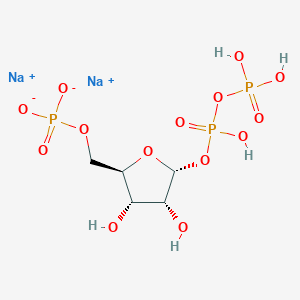

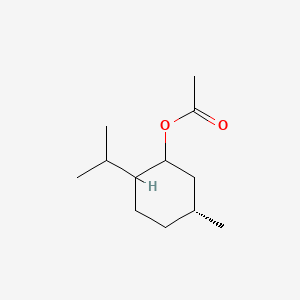
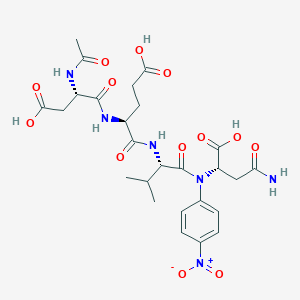
![2-[6-[[2-[5-[5-[6-Hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid](/img/structure/B8058239.png)

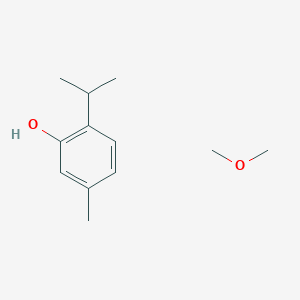
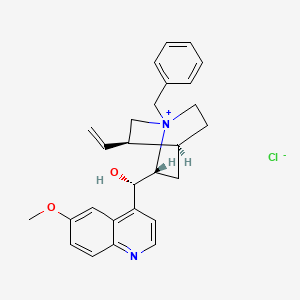

![2-Methyl-4H-cyclopenta[l]phenanthrene](/img/structure/B8058280.png)
